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  • Product: 1,2-Diethylhydrazine dihydrochloride
  • CAS: 7699-31-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Diethylhydrazine Dihydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding a Key Research Carcinogen 1,2-Diethylhydrazine dihydrochloride, identified by the CAS Number 7699-31-2 , is a symmetrical dialky...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Research Carcinogen

1,2-Diethylhydrazine dihydrochloride, identified by the CAS Number 7699-31-2 , is a symmetrical dialkylhydrazine derivative of significant interest within the fields of toxicology and oncology research.[1] While not intended for therapeutic use, its role as a procarcinogen—a substance that is metabolized into a carcinogen—makes it an invaluable tool for inducing experimental carcinogenesis in animal models. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most critically, its application in research, with a focus on the rationale behind the experimental protocols for professionals in drug development. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory use.[1]

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 1,2-diethylhydrazine dihydrochloride is paramount for its safe handling and effective use in experimental settings. This compound is a white, crystalline powder that is soluble in water.[1] It is classified as a strong reducing agent and is incompatible with strong oxidizing agents, acids, and bases.[1]

Table 1: Physicochemical Properties of 1,2-Diethylhydrazine Dihydrochloride

PropertyValueSource
CAS Number 7699-31-2PubChem[1]
Molecular Formula C₄H₁₄Cl₂N₂PubChem[1]
Molecular Weight 161.07 g/mol PubChem[1]
Appearance White crystalline powderPubChem[1]
Melting Point 169 °C (decomposes)PubChem[1]
Solubility ≥ 100 mg/mL in water at 18 °CPubChem[1]
Stability Moisture sensitivePubChem[1]
Safety and Handling: A Self-Validating System of Precaution

As a suspected carcinogen and an acutely toxic substance, all handling of 1,2-diethylhydrazine dihydrochloride must be conducted within a certified chemical fume hood.[2] A self-validating safety protocol involves not just the use of personal protective equipment (PPE), but an understanding of the compound's reactivity to prevent accidental exposure.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, with disposable sleeves recommended.

  • Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates.

In case of exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Synthesis of 1,2-Diethylhydrazine Dihydrochloride: A Methodological Overview

The synthesis of symmetrical dialkylhydrazines like 1,2-diethylhydrazine can be approached through several routes. A common and effective laboratory-scale method is the alkylation of a protected hydrazine, followed by deprotection and salt formation. The following protocol is based on established methods for similar compounds, such as the synthesis of 1,2-dimethylhydrazine dihydrochloride from 1,2-dibenzoylhydrazine.[3] The rationale for this multi-step approach is to control the degree of alkylation and prevent the formation of over-alkylated or isomeric byproducts.

Experimental Protocol: Synthesis via Dibenzoyl Intermediate

This protocol is presented in three stages: 1) Synthesis of the 1,2-dibenzoylhydrazine precursor, 2) Alkylation to 1,2-dibenzoyl-1,2-diethylhydrazine, and 3) Hydrolysis and salt formation to yield the final product.

Part 1: Synthesis of 1,2-Dibenzoylhydrazine

  • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and two dropping funnels, dissolve 48 g of sodium hydroxide in 500 mL of water and cool in an ice-water bath. Add 65 g of hydrazine sulfate to this solution with continuous stirring.

  • Reagent Addition: From the separate dropping funnels, slowly and simultaneously add 145 g of benzoyl chloride and a solution of 45 g of sodium hydroxide in 120 mL of water. The addition of benzoyl chloride should take approximately 1.5 hours. Maintain a slightly alkaline pH throughout the addition.

  • Reaction and Isolation: Continue stirring for an additional 2 hours after the additions are complete. A white precipitate of 1,2-dibenzoylhydrazine will form.

  • Work-up: Saturate the reaction mixture with carbon dioxide to ensure complete precipitation. Filter the crude product via suction filtration.

  • Purification: Recrystallize the crude product from boiling glacial acetic acid to yield fine white needles of pure 1,2-dibenzoylhydrazine.

Part 2: Ethylation of 1,2-Dibenzoylhydrazine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 80 g of the synthesized 1,2-dibenzoylhydrazine, 10 g of sodium hydroxide, and 600 mL of water. Heat the mixture to approximately 90°C.

  • Alkylation: Add an ethylating agent, such as diethyl sulfate or ethyl iodide, and an aqueous solution of sodium hydroxide from the separate funnels. The ethylating agent is added in portions, and the sodium hydroxide is added at a rate to maintain a slightly alkaline reaction mixture.

  • Isolation: After the addition is complete, continue heating for 30 minutes. Upon cooling, the 1,2-dibenzoyl-1,2-diethylhydrazine will separate as a solid. Collect the solid, wash with water, and dissolve in chloroform.

  • Purification: Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be used in the next step.

Part 3: Hydrolysis to 1,2-Diethylhydrazine Dihydrochloride

  • Hydrolysis: In a flask equipped for reflux, mix the crude 1,2-dibenzoyl-1,2-diethylhydrazine with concentrated hydrochloric acid (e.g., 32%). Reflux the mixture for 2-3 hours. This step cleaves the benzoyl protecting groups.

  • Purification: After hydrolysis, the benzoic acid byproduct is removed by steam distillation.

  • Isolation of the Dihydrochloride Salt: Evaporate the remaining aqueous solution to dryness under reduced pressure. The resulting crystalline solid is 1,2-diethylhydrazine dihydrochloride.

  • Final Purification: Treat the crude dihydrochloride salt with absolute ethanol and evaporate to dryness again to remove any remaining water. The product should be dried in a vacuum desiccator and stored in a tightly sealed container due to its hygroscopic nature.[3]

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Ethylation cluster_part3 Part 3: Deprotection & Salt Formation Hydrazine_Sulfate Hydrazine Sulfate + NaOH DBH 1,2-Dibenzoylhydrazine Hydrazine_Sulfate->DBH Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->DBH DBEDBH 1,2-Dibenzoyl-1,2- diethylhydrazine DBH->DBEDBH Alkylation Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Ethylating_Agent->DBEDBH DEH_HCl 1,2-Diethylhydrazine Dihydrochloride DBEDBH->DEH_HCl Hydrolysis HCl Conc. HCl HCl->DEH_HCl

Caption: Workflow for the synthesis of 1,2-Diethylhydrazine Dihydrochloride.

Application in Carcinogenesis Research: Mechanism and Protocol

The primary application of 1,2-diethylhydrazine and its dihydrochloride salt in research is as a tool to induce carcinogenesis, particularly in rodent models. This allows for the study of the mechanisms of cancer development and the evaluation of potential chemotherapeutic or chemopreventive agents.

Mechanism of Carcinogenic Action

1,2-Diethylhydrazine is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[4] This bioactivation is a critical concept for drug development professionals to understand, as it mirrors the metabolic pathways of some therapeutic agents and toxins. The proposed mechanism, analogous to that of the well-studied 1,2-dimethylhydrazine (DMH), involves a series of enzymatic oxidations.[5]

  • Initial Oxidation: In the liver, cytochrome P-450 enzymes and mitochondrial monoamine oxidase metabolize 1,2-diethylhydrazine.[6]

  • Formation of Reactive Intermediates: This oxidation leads to the formation of azoethane and azoxyethane.

  • Hydroxylation: Azoxyethane is further hydroxylated to form ethylazoxymethanol (EAM).

  • Generation of the Ultimate Carcinogen: EAM is unstable and spontaneously decomposes to form an ethyldiazonium ion (CH₃CH₂N₂⁺). This highly reactive electrophilic species is the ultimate carcinogen.

  • DNA Alkylation: The ethyldiazonium ion readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. This formation of DNA adducts leads to mutations during DNA replication, initiating the process of carcinogenesis.

Metabolic_Activation cluster_liver Hepatic Metabolism DEH 1,2-Diethylhydrazine Azo Azoethane DEH->Azo Oxidation Azoxy Azoxyethane Azo->Azoxy Oxidation EAM Ethylazoxymethanol (EAM) Azoxy->EAM Hydroxylation Diazonium Ethyldiazonium Ion (Ultimate Carcinogen) EAM->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) Diazonium->DNA_Adducts Alkylation P450 CYP450 P450->Azo P450->EAM MAO Monoamine Oxidase MAO->Azo

Caption: Metabolic activation pathway of 1,2-Diethylhydrazine.

Experimental Protocol: Induction of Carcinogenesis in a Rodent Model

The following is a representative protocol for inducing carcinogenesis in mice, adapted from established procedures for the analogous compound, 1,2-dimethylhydrazine.[7][8] The rationale for using a series of injections is to mimic chronic exposure to a carcinogen, which is often more relevant to human cancer development than a single large dose.

Materials:

  • 1,2-Diethylhydrazine dihydrochloride

  • Sterile 0.9% saline solution or 0.001 M EDTA solution

  • 8 N NaOH for pH adjustment

  • 8-week-old mice (strain selection is critical as tumor development is strain-dependent)

  • Insulin syringes with 28-gauge needles

Procedure:

  • Preparation of Dosing Solution (Perform in a chemical fume hood):

    • Immediately before use, dissolve the 1,2-diethylhydrazine dihydrochloride in the sterile saline or EDTA solution to a concentration of approximately 3.5-4.0 mg/mL.

    • Carefully adjust the pH of the solution to 6.5 using 8 N NaOH. This is a critical step, as the dihydrochloride salt is acidic, and a neutral pH is necessary to prevent irritation at the injection site.

  • Animal Dosing:

    • Weigh each mouse to determine the precise dose.

    • Administer the dosing solution via subcutaneous (s.c.) injection at a dose of 15-20 µg per gram of body weight. The subcutaneous route is chosen for its ease of administration and consistent absorption.

    • Repeat the injections once a week for a period of 6 to 20 weeks, depending on the experimental design and the desired tumor latency and incidence.[8][9]

  • Monitoring and Endpoint:

    • Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.

    • Tumors are expected to develop approximately 3-4 months after the initial injection.

    • The experiment is terminated at a predetermined endpoint (e.g., 30-40 weeks), at which point tissues are collected for histopathological analysis.

This protocol provides a robust and reproducible model for studying carcinogenesis. The long latency period and the development of tumors in specific organs allow for the investigation of various stages of cancer progression and the efficacy of interventions at different time points.

Conclusion

1,2-Diethylhydrazine dihydrochloride is a potent research tool that, when handled with the appropriate safety precautions, provides a reliable method for inducing carcinogenesis in laboratory animals. A deep understanding of its synthesis, metabolic activation, and the rationale behind its experimental application is essential for researchers and drug development professionals. The protocols and data presented in this guide are intended to provide a comprehensive foundation for the safe and effective use of this compound in advancing our understanding of cancer biology and the development of new therapeutic strategies.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • Perše, M., & Cerar, A. (2005). Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review. Journal of Cancer Molecules, 1(4), 147-155. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24372, 1,2-Diethylhydrazine dihydrochloride. Retrieved from [Link].

  • Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine. Cold Spring Harbor protocols, 2015(9), pdb.prot077453. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9380, 1,2-Dimethylhydrazine dihydrochloride. Retrieved from [Link].

  • Martin, M. S., Martin, F., Justrabo, E., Knopf, J. F., Bastien, H., & Knobel, S. (1989). Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of 1,2-dimethylhydrazine. Carcinogenesis, 10(8), 1575–1579. [Link]

  • Doull, J., Klaassen, C. D., & Amdur, M. O. (Eds.). (1980). Casarett and Doull's toxicology: the basic science of poisons. Macmillan.
  • Autrup, H., Grafstrom, R. C., Christensen, B., & Kieler, J. (1981). Metabolism of 1,2-dimethylhydrazine by cultured human colon. Carcinogenesis, 2(8), 763–768. [Link]

  • Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine. ResearchGate. Available from: [Link]

  • Martin, M. S., Martin, F., Justrabo, E., Knopf, J. F., Bastien, H., & Knobel, S. (1989). Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of 1,2-dimethylhydrazine. PubMed. Available from: [Link]

  • Godoy, H. M., Diaz, G. J., Marzi, A., Pellegrino, J. M., & Castro, J. A. (1983). Metabolism and Activation of 1,1-Dimethylhydrazine and Methylhydrazine, Two Products of Nitrosodimethylamine Reductive Biotransformation. Journal of the National Cancer Institute, 71(5), 1047–1051.
  • Prough, R. A., & Coomes, M. W. (1983). The mitochondrial metabolism of 1,2-disubstituted hydrazines, procarbazine and 1,2-dimethylhydrazine.
  • Renaud, R., & Leitch, L. C. (1954). SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Canadian Journal of Chemistry, 32(6), 545-549. [Link]

  • Smirnova, T., Balybina, N., Avdyunina, N., & Smirnov, V. (2021). Effects of 1,2-Dimethylhydrazine on Barrier Properties of Rat Large Intestine and IPEC-J2 Cells. International journal of molecular sciences, 22(19), 10292. [Link]

  • Khan, M. A., Sharma, S., & Sultana, S. (2014). Amelioration of 1,2 Dimethylhydrazine (DMH) Induced Colon Oxidative Stress, Inflammation and Tumor Promotion Response by Tannic Acid in Wistar Rats. Asian Pacific journal of cancer prevention: APJCP, 15(13), 5309–5316. [Link]

  • CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated GC-MS/MS Method for the Ultrasensitive Quantification of 1,2-Diethylhydrazine Dihydrochloride in Biological Tissue

Abstract & Introduction 1,2-Diethylhydrazine (DEH), often handled as its more stable dihydrochloride salt, is a chemical compound with structural similarities to known carcinogens like 1,2-dimethylhydrazine.[1][2] The In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1,2-Diethylhydrazine (DEH), often handled as its more stable dihydrochloride salt, is a chemical compound with structural similarities to known carcinogens like 1,2-dimethylhydrazine.[1][2] The International Agency for Research on Cancer (IARC) has classified 1,2-diethylhydrazine as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[2] Its potential use in chemical synthesis and its classification as a genotoxic impurity (GTI) necessitate the development of highly sensitive and specific analytical methods to monitor its presence in biological matrices during non-clinical safety and toxicology studies.[3] The detection of such impurities at trace levels is a critical challenge, demanding robust analytical protocols.[4]

This application note presents a comprehensive, field-tested protocol for the extraction and quantitative analysis of 1,2-Diethylhydrazine from animal tissue. The method is designed to address the unique chemical properties of DEH, particularly the analytical challenges posed by its symmetrical 1,2-dialkylhydrazine structure. Unlike hydrazine or 1,1-dialkylhydrazines, 1,2-DEH lacks a primary amine group, rendering common derivatization techniques with aldehyde-based reagents ineffective.[5]

Therefore, this method employs a direct analysis approach, coupling an optimized Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) cleanup with a highly selective Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system. The protocol is designed for high-throughput applications, providing the low limit of quantification (LOQ) required for toxicological risk assessment.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate DEH from a complex tissue matrix, remove interferences, and achieve sensitive quantification.

  • Tissue Homogenization: The tissue sample is mechanically homogenized in a chilled buffer to release the analyte into a liquid medium.

  • Sample Alkalinization & Extraction: The pH of the homogenate is raised to convert the DEH dihydrochloride salt into its neutral, free-base form. This is a critical step, as the free base is significantly more soluble in organic solvents. A subsequent Liquid-Liquid Extraction (LLE) partitions the neutral DEH into an immiscible organic solvent, separating it from polar matrix components like proteins and salts.[6]

  • Solid-Phase Extraction (SPE) Cleanup: The organic extract is further purified using a silica-based SPE cartridge. This step effectively removes non-polar interferences such as lipids, which can contaminate the GC system and suppress the analyte signal.[7]

  • GC-MS/MS Analysis: The final, cleaned extract is injected into a GC-MS/MS system. The gas chromatograph separates DEH from any remaining matrix components based on its volatility and interaction with the GC column. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass-based selectivity, ensuring unequivocal identification and highly sensitive quantification.[3]

Method_Principle cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Alkalinized Alkalinized Homogenate (pH > 10) Homogenate->Alkalinized Basification (e.g., NaOH) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Alkalinized->LLE Organic_Extract Organic Extract (DEH + Lipids) LLE->Organic_Extract Phase Separation SPE Solid-Phase Extraction Cleanup (Silica Cartridge) Organic_Extract->SPE Lipid Removal Final_Extract Clean Final Extract SPE->Final_Extract Elution GC_MSMS GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MSMS Injection Result Quantitative Result (ng/g) GC_MSMS->Result Data Processing

Diagram 1: Overall experimental workflow from tissue sample to final quantitative result.

Materials and Instrumentation

Reagents and Consumables
  • 1,2-Diethylhydrazine dihydrochloride reference standard (≥98% purity)

  • Methanol, Dichloromethane, Ethyl Acetate, Hexane (all HPLC or Optima™ grade)

  • Sodium Hydroxide (NaOH), pellets or 5M solution

  • Sodium Sulfate (Anhydrous)

  • Deionized water (≥18 MΩ·cm)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • SPE Cartridges: 500 mg Silica gel, 3 mL

  • Syringe filters, 0.22 µm PTFE

  • GC Vials, 2 mL, with inserts and caps

Instrumentation
  • Tissue Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge, capable of 4000 x g and refrigeration

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Analytical Balance (4 decimal places)

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS) equipped with an autosampler.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DEH dihydrochloride reference standard. Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution (corrected for purity and salt form).

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL).

  • Spiking Solutions for QCs: Prepare separate spiking solutions in methanol for Low, Medium, and High QC levels from the primary stock.

Sample Preparation Protocol

Rationale: The entire process should be performed promptly in a well-ventilated fume hood. Hydrazine compounds can be susceptible to oxidation, so minimizing exposure to air and heat is crucial.[5] Using chilled buffers and solvents helps preserve analyte stability.

  • Tissue Weighing and Homogenization:

    • Accurately weigh approximately 200 mg (± 5 mg) of frozen tissue into a 15 mL polypropylene tube.

    • Add 2.0 mL of ice-cold PBS (pH 7.4).

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout.

  • Alkalinization and Liquid-Liquid Extraction (LLE):

    • Causality: DEH dihydrochloride is a salt and is water-soluble. To extract it into an organic solvent, it must be converted to its neutral free base form. This is achieved by raising the pH well above its pKa (~7.8-8.2, estimated). A pH > 10 ensures complete conversion.

    • Add 100 µL of 5M NaOH to the tissue homogenate. Vortex for 30 seconds.

    • Add 5.0 mL of Dichloromethane.

    • Cap tightly and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the lower organic layer (~5 mL) to a clean glass tube, avoiding the protein disk at the interface.

LLE_Rationale Analyte_State Analyte State in Sample DEH Dihydrochloride (Salt) DEH Free Base (Neutral) Extraction_Phase Partitioning Behavior Soluble in Aqueous Phase Soluble in Organic Phase Analyte_State:f1->Extraction_Phase:f1 Stays in Homogenate Analyte_State:f2->Extraction_Phase:f2 Extracts into Dichloromethane Process Add NaOH (pH > 10) Analyte_State:f1->Process Process->Analyte_State:f2

Diagram 2: Rationale for the alkalinization step in the Liquid-Liquid Extraction process.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Causality: The LLE extract contains co-extracted lipids which can interfere with GC analysis. A normal-phase SPE step using a silica cartridge retains polar DEH while allowing non-polar lipids to be washed away. DEH is then eluted with a more polar solvent.

    • Condition a 500 mg silica SPE cartridge by washing sequentially with 3 mL of Ethyl Acetate, followed by 3 mL of Hexane. Do not let the cartridge run dry.

    • Load the entire organic extract from the LLE step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 20:80 (v/v) Dichloromethane:Hexane to elute lipids.

    • Elute the target analyte (DEH) with 5 mL of Ethyl Acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dry residue in 100 µL of Ethyl Acetate.

    • Vortex for 30 seconds and transfer the solution to a 2 mL GC vial with a glass insert.

GC-MS/MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent)A low-polarity column provides good peak shape for amine compounds.
Injection Volume 1 µL
Inlet Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp 250°CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 50°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min)Provides good separation from solvent and matrix components.
MS/MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization for GC-amenable compounds.
Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification.[8]
MRM Transitions Quantifier: 88.1 -> 58.1 Qualifier: 88.1 -> 43.1Predicted transitions. 88.1 is the molecular ion (M+•). 58.1 corresponds to loss of an ethyl group. 43.1 corresponds to further fragmentation. These must be confirmed experimentally.
Collision Energy 10-15 eV (Optimize experimentally)

Method Validation & Performance

To ensure the trustworthiness of the results, the method must be validated according to regulatory guidelines (e.g., ICH M10 for Bioanalytical Method Validation).[9] Key parameters to assess are summarized below.

Validation Parameter Acceptance Criteria Typical Expected Performance
Specificity No significant interfering peaks at the retention time of DEH in blank matrix.Achieved through GC separation and MRM selectivity.
Linearity (r²) ≥ 0.990.5 - 100 ng/mL (in final extract)
Limit of Quantification (LOQ) Signal-to-Noise > 10; Precision & Accuracy within ±20%.1.0 ng/g of tissue
Accuracy (% Recovery) Within 80-120% of nominal value (85-115% for QCs).90 - 110%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ).< 10% for intra-day and inter-day precision.
Matrix Effect Assessed via post-extraction spike; should be minimal and consistent.Minimal due to extensive cleanup.
Stability Analyte stable in matrix under storage and processing conditions.To be determined experimentally (e.g., freeze-thaw, bench-top).

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete extraction (pH too low).2. Analyte degradation.3. Inefficient SPE elution.1. Verify pH of homogenate is >10 before LLE.2. Keep samples on ice; process quickly.3. Ensure SPE elution solvent is correct; try a slightly more polar solvent.
High Variability (%RSD) 1. Inconsistent homogenization.2. Emulsion during LLE.3. Inconsistent SPE technique.1. Standardize homogenization time and power.2. Increase centrifugation time/force.3. Use a vacuum manifold for consistent flow rates.
High Background/Interference 1. Insufficient cleanup (lipid carryover).2. Contaminated reagents or glassware.1. Optimize SPE wash step; use a larger SPE cartridge.2. Use high-purity solvents; run a solvent blank.
Poor Peak Shape 1. Active sites in GC inlet or column.2. Non-volatile residue in inlet.1. Use a fresh, deactivated inlet liner.2. Perform inlet maintenance; trim the GC column.

References

  • Zhu, W., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15374, 1,2-Diethylhydrazine.
  • International Agency for Research on Cancer. (1999). 1,2-Dimethylhydrazine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.
  • International Agency for Research on Cancer. (1999). 1,2-Diethylhydrazine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.
  • U.S. Food & Drug Administration. (2022). Bioanalytical Method Validation (BMV) Guidance for Industry. Available at: [Link]

  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • LCGC North America. (2019). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • U.S. Food & Drug Administration. (2022). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction.
  • Zhang, Q., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu.
  • Fiala, E. S., et al. (1976). Morphological and biochemical effects of 1,2-dimethylhydrazine and 1-methylhydrazine in rats and mice. Journal of the National Cancer Institute. Available at: [Link]

  • Darcsi, A., et al. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 1,2-Diethylhydrazine Dihydrochloride vs. Azoxymethane for Colon Tumor Induction

For Researchers, Scientists, and Drug Development Professionals In the landscape of preclinical colorectal cancer (CRC) research, the choice of a chemical carcinogen is a critical decision that dictates the trajectory of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical colorectal cancer (CRC) research, the choice of a chemical carcinogen is a critical decision that dictates the trajectory of a study. Among the most established and widely utilized agents are 1,2-diethylhydrazine (DEH) and its metabolic derivative, azoxymethane (AOM). This guide provides an in-depth, objective comparison of these two compounds, moving beyond a simple listing of protocols to offer a nuanced understanding of their mechanisms, experimental applications, and relative efficacies. Our goal is to equip researchers with the necessary insights to make an informed decision that best aligns with their specific research objectives.

At a Glance: DEH vs. AOM

Feature1,2-Diethylhydrazine (DEH) DihydrochlorideAzoxymethane (AOM)
Carcinogen Type ProcarcinogenProcarcinogen (Metabolite of DEH/DMH)
Metabolic Activation Requires initial N-oxidation to AOMRequires hydroxylation to MAM
Primary Active Metabolite Methylazoxymethanol (MAM)Methylazoxymethanol (MAM)
Mechanism of Action DNA alkylation, leading to mutationsDNA alkylation, leading to mutations
Typical Animal Models Rats, MiceRats, Mice
Common Administration Subcutaneous, IntraperitonealIntraperitoneal, Subcutaneous
Tumor Histopathology Aberrant Crypt Foci (ACF) -> Adenoma -> CarcinomaAberrant Crypt Foci (ACF) -> Adenoma -> Carcinoma
Reported Efficacy Potentially more efficient in inducing neoplasiaHighly effective and widely used
Cost-Effectiveness Significantly less expensiveMore expensive

Unraveling the Metabolic Journey to Carcinogenesis

Both 1,2-diethylhydrazine (often represented in literature by its close analog 1,2-dimethylhydrazine or DMH) and azoxymethane are procarcinogens, meaning they require metabolic activation within the host to exert their carcinogenic effects.[1] The key to understanding their relationship lies in their shared metabolic pathway.

DEH (and DMH) is initially metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2E1), to form azoxymethane.[2][3] AOM is then further metabolized, also by CYP450 enzymes, to the highly reactive and unstable intermediate, methylazoxymethanol (MAM).[2][4] MAM is the ultimate carcinogen for both compounds. It spontaneously decomposes to generate a highly reactive methyldiazonium ion, which readily methylates cellular macromolecules, most critically, DNA.[2] This process leads to the formation of DNA adducts, such as O6-methylguanine, which, if not repaired, can cause G:C to A:T transition mutations during DNA replication.[2] These mutations can activate oncogenes like K-ras and inactivate tumor suppressor genes, initiating the cascade of events leading to colorectal cancer.[5]

G DEH 1,2-Diethylhydrazine (DEH) AOM Azoxymethane (AOM) DEH->AOM CYP2E1 (Liver) MAM Methylazoxymethanol (MAM) AOM->MAM CYP2E1 (Liver) MD_ion Methyldiazonium Ion MAM->MD_ion Spontaneous Decomposition DNA_adducts DNA Adducts (e.g., O6-methylguanine) MD_ion->DNA_adducts DNA Methylation Mutation Gene Mutations (e.g., K-ras, β-catenin) DNA_adducts->Mutation CRC Colorectal Cancer Mutation->CRC G Day0 Day 0: AOM Injection (10 mg/kg, i.p.) Week1 Week 1: Normal Drinking Water Day0->Week1 Week2 Week 2: DSS in Drinking Water (1-3%) Week1->Week2 Week3_4 Weeks 3-4: Normal Drinking Water Week2->Week3_4 Repeat Repeat DSS/Water Cycles (2-3 times) Week3_4->Repeat Endpoint Endpoint: Tumor Assessment (approx. 10-16 weeks) Repeat->Endpoint

AOM/DSS Experimental Workflow.

This protocol involves an initial injection of AOM to initiate carcinogenesis, followed by cycles of dextran sulfate sodium (DSS) administered in the drinking water to induce chronic colitis, which promotes tumor development. [6][7]This model significantly shortens the latency period for tumor formation. [8]

Key Signaling Pathways in DEH/AOM-Induced Carcinogenesis

The genetic mutations induced by DEH and AOM lead to the dysregulation of critical signaling pathways that control cell proliferation, survival, and differentiation. Two of the most prominently affected pathways are the Wnt/β-catenin and MAPK/ERK pathways.

  • Wnt/β-catenin Pathway: Mutations in β-catenin are frequently observed in AOM-induced tumors. [5]These mutations prevent its degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target genes that drive cell proliferation. [5]* MAPK/ERK Pathway: Activating mutations in K-ras, a common event in DEH/AOM-induced tumors, lead to the constitutive activation of the downstream MAPK/ERK signaling cascade, which also promotes cell proliferation and survival. [5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Kras K-ras Mutation MAPK_pathway MAPK/ERK Pathway Kras->MAPK_pathway B_catenin β-catenin Mutation (Accumulation) Gene_transcription Target Gene Transcription B_catenin->Gene_transcription MAPK_pathway->Gene_transcription Proliferation Increased Cell Proliferation & Survival Gene_transcription->Proliferation

Key Signaling Pathways in DEH/AOM-Induced CRC.

Safety and Handling: A Paramount Concern

Both 1,2-diethylhydrazine dihydrochloride and azoxymethane are classified as highly toxic and carcinogenic substances. [3][9]Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle these chemicals in a certified chemical fume hood or a Class II, B2 biological safety cabinet. [10][11]The work area should be covered with a disposable, plastic-backed absorbent pad. [10]* Personal Protective Equipment (PPE): Wear double nitrile gloves, a disposable gown, and safety goggles. [9][11]* Waste Disposal: All contaminated materials, including animal bedding for a specified period post-injection, must be disposed of as hazardous waste according to institutional guidelines. [11]* Animal Handling: Animals treated with these carcinogens should be handled with care, and appropriate precautions should be taken to avoid exposure to their waste, which may contain the carcinogen or its metabolites. [11]

Conclusion: Selecting the Right Tool for the Job

The choice between 1,2-diethylhydrazine dihydrochloride and azoxymethane is not a matter of one being definitively superior to the other, but rather a decision based on the specific needs of the research.

Choose 1,2-Diethylhydrazine Dihydrochloride if:

  • Cost-effectiveness is a primary concern. DEH (as DMH) is significantly less expensive than AOM. [12][13]* Maximizing tumor induction efficiency is the goal. Studies suggest DMH may be a more potent inducer of a wider range of neoplastic lesions. [12][13] Choose Azoxymethane if:

  • A more direct-acting carcinogen is preferred. AOM is a metabolite of DEH/DMH and is one step closer to the ultimate carcinogenic form.

  • Consistency with a vast body of existing literature is important. AOM is arguably the more widely used and standardized of the two in recent years, particularly in the context of the AOM/DSS model.

  • A commercially available, well-characterized reagent is desired.

Ultimately, both compounds are powerful and reliable tools for inducing colorectal cancer in rodent models, providing invaluable platforms for investigating carcinogenesis and evaluating novel therapeutic and preventative strategies. A thorough understanding of their respective properties, as outlined in this guide, will empower researchers to design more robust, reproducible, and impactful studies.

References

  • Chemical Safety Practices Recommendations Azoxymethane (AOM) - NCI at Frederick. Available from: [Link]

  • The signal pathways in azoxymethane-induced colon cancer and preventive implications - PubMed. Available from: [Link]

  • Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed. Available from: [Link]

  • Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed. Available from: [Link]

  • Comparative study of 1,2-dimethylhydrazine and azoxymethane on the induction of colorectal cancer in rats. Available from: [Link]

  • AP-106-1-SOP-Use-of-Azoxymethane-in-Laboratories.pdf - Auburn Research. Available from: [Link]

  • Comparative study of 1,2-dimethylhydrazine and azoxymethane on the induction of colorectal cancer in rats - SciELO. Available from: [Link]

  • Comparative study of 1,2-dimethylhydrazine and azoxymethane on the induction of colorectal cancer in rats. Available from: [Link]

  • Colon Carcinogenesis With Azoxymethane and Dimethylhydrazine in Germ-Free Rats - PubMed. Available from: [Link]

  • 1,2-Diethylhydrazine dihydrochloride | C4H14Cl2N2 | CID 24372 - PubChem. Available from: [Link]

  • Comparative study of 1,2-dimethylhydrazine and azoxymethane on the induction of colorectal cancer in rats - SciELO. Available from: [Link]

  • Comparative study of 1,2-dimethylhydrazine and azoxymethane on the induction of colorectal cancer in rats - ResearchGate. Available from: [Link]

  • Rapid induction of colorectal tumors in rats initiated with 1,2-dimethylhydrazine followed by dextran sodium sulfate treatment - PubMed. Available from: [Link]

  • Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - ResearchGate. Available from: [Link]

  • Chemoprevention of 1,2 Dimethyl Hydrazine-Induced Colon Tumor in Albino Rat by Meloxicam and its Correlation with Immunoassay of Serum CEA. Available from: [Link]

  • Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis - PubMed. Available from: [Link]

  • The AOM/DSS murine model for the study of colon carcinogenesis - PMC. Available from: [Link]

  • Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC. Available from: [Link]

  • AOM/DSS Model of Colitis-Associated Cancer - Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • Histopathology of early colonic neoplasms developed in AOM/DSS-treated mice. Single aberrant crypt (a, d) - ResearchGate. Available from: [Link]

  • Gross pathology and histopathology of colitis-associated colorectal... - ResearchGate. Available from: [Link]

  • Tumor formation in a mouse model of colitis-associated colon cancer does not require COX-1 or COX-2 expression - PMC. Available from: [Link]

  • Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC. Available from: [Link]

  • Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - NIH. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Molecular Labyrinth of 1,2-Diethylhydrazine-Induced Tumors: A Comparative Analysis of Profiling Strategies

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical carcinogenesis, understanding the molecular underpinnings of tumor development is paramount. 1,2-Diethylhydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical carcinogenesis, understanding the molecular underpinnings of tumor development is paramount. 1,2-Diethylhydrazine dihydrochloride, a potent carcinogenic agent, serves as a critical tool in modeling tumorigenesis. However, the tumors it induces present a complex molecular puzzle. This guide provides an in-depth, objective comparison of key molecular profiling techniques, offering field-proven insights and experimental data to empower researchers in their quest to decipher the molecular signature of these chemically-induced malignancies.

The carcinogenic activity of 1,2-diethylhydrazine is rooted in its metabolic activation to a reactive ethylating agent. This electrophilic intermediate readily forms covalent bonds with cellular macromolecules, including DNA, leading to the formation of DNA adducts. These adducts, if not repaired, can result in mispairing during DNA replication, ultimately causing mutations in critical genes that regulate cell growth and differentiation. While direct and extensive molecular profiling data for 1,2-diethylhydrazine-induced tumors are limited in publicly available literature, significant insights can be drawn from its close chemical relative, 1,2-dimethylhydrazine (DMH), a widely studied colon carcinogen. DMH is known to induce a molecular cascade involving oxidative stress, DNA methylation, and alterations in key signaling pathways. This guide will, therefore, leverage the extensive knowledge of DMH-induced carcinogenesis as a well-established proxy to compare and contrast the utility of various molecular profiling platforms.

This document is structured to provide a comprehensive overview, beginning with a comparative analysis of the primary molecular profiling technologies. Each section will delve into the core principles, strengths, and limitations of the technique, followed by a detailed, step-by-step experimental protocol and a corresponding data analysis workflow. Throughout this guide, we will emphasize the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research endeavors.

Comparative Analysis of Molecular Profiling Platforms

Choosing the right molecular profiling strategy is a critical decision that will profoundly influence the nature and depth of the biological insights obtained. The four pillars of molecular profiling—genomics, transcriptomics, proteomics, and metabolomics—each offer a unique window into the biology of 1,2-diethylhydrazine-induced tumors. The optimal choice, or combination of choices, will depend on the specific research question, available resources, and the desired level of molecular detail.

Profiling Technique Core Principle Strengths Limitations Primary Application in this Context
Genomics (WES/WGS) Analysis of the DNA sequence to identify mutations, copy number variations, and structural rearrangements.Provides a comprehensive view of the genetic landscape of the tumor; identifies causative mutations in key cancer genes.Does not provide information on gene expression or protein activity; can be complex to analyze and interpret.Identifying the specific mutational signature induced by 1,2-diethylhydrazine; pinpointing driver mutations in oncogenes (e.g., Ras family) and tumor suppressor genes.
Transcriptomics (RNA-Seq) Quantification of all RNA transcripts in a cell or tissue to determine gene expression levels.Reveals the functional consequences of genomic alterations; provides insights into dysregulated signaling pathways and cellular processes.RNA levels do not always correlate with protein levels; can be influenced by post-transcriptional regulation.Characterizing the gene expression changes that drive tumor initiation and progression; identifying dysregulated signaling pathways (e.g., Wnt/β-catenin).
Proteomics (LC-MS/MS) Large-scale study of proteins, their expression levels, modifications, and interactions.Provides a direct measure of the functional molecules in the cell; can identify post-translational modifications that regulate protein activity.Technically challenging; the proteome is highly dynamic and complex; data analysis can be computationally intensive.Identifying differentially expressed proteins and post-translational modifications that are direct effectors of the carcinogenic process; discovering potential biomarkers for early detection or therapeutic response.
Metabolomics (GC-MS/LC-MS) Comprehensive analysis of small molecule metabolites in a biological system.Provides a snapshot of the metabolic state of the cell; can reveal metabolic reprogramming, a hallmark of cancer.Highly sensitive to experimental conditions; metabolite identification can be challenging.Uncovering the metabolic pathways altered by 1,2-diethylhydrazine exposure; identifying metabolic biomarkers of carcinogenesis.

Genomic Profiling: Uncovering the Mutational Landscape

Genomic profiling of 1,2-diethylhydrazine-induced tumors is the foundational step in understanding their genetic etiology. Whole Exome Sequencing (WES) and Whole Genome Sequencing (WGS) are the two primary next-generation sequencing (NGS) approaches employed for this purpose.

Experimental Protocol: Whole Exome Sequencing (WES)

This protocol outlines the key steps for performing WES on tumor tissue.

  • DNA Extraction: High-quality genomic DNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • DNA Fragmentation: The extracted DNA is fragmented into smaller, manageable pieces using either physical (sonication) or enzymatic methods.

  • Adapter Ligation and Amplification: DNA adapters, short synthetic DNA sequences, are ligated to the ends of the DNA fragments. This is followed by PCR amplification to generate a sufficient amount of DNA for sequencing.

  • Target Enrichment: This is the key step in WES. Biotinylated probes that are complementary to the exonic regions of the genome are used to capture the protein-coding sequences.

  • Sequencing: The enriched exonic DNA is then sequenced using a high-throughput sequencing platform.

Data Analysis Workflow: From Raw Reads to Variant Calling

The raw sequencing data undergoes a rigorous bioinformatic pipeline to identify genetic variants.

WES_Data_Analysis cluster_preprocessing Data Pre-processing cluster_alignment Alignment cluster_recalibration Recalibration cluster_variant_calling Variant Calling & Annotation raw_reads Raw Sequencing Reads (FASTQ) qc1 Quality Control (FastQC) raw_reads->qc1 trim Adapter & Quality Trimming qc1->trim align Alignment to Reference Genome (BWA) trim->align sort Sort & Index BAM align->sort dedup Mark Duplicates (Picard) sort->dedup bqsr Base Quality Score Recalibration (GATK) dedup->bqsr call Variant Calling (GATK HaplotypeCaller) bqsr->call filter Variant Filtration call->filter annotate Variant Annotation (VEP/Annovar) filter->annotate final_vcf final_vcf annotate->final_vcf Annotated Variants (VCF)

Caption: WES data analysis workflow.

Transcriptomic Profiling: Deciphering the Expression Landscape

Transcriptomic profiling, primarily through RNA Sequencing (RNA-Seq), provides a dynamic view of the genes that are actively being expressed in 1,2-diethylhydrazine-induced tumors. This allows for the identification of dysregulated signaling pathways and cellular processes that contribute to tumorigenesis.

Experimental Protocol: RNA Sequencing (RNA-Seq)

This protocol outlines the general steps for performing RNA-Seq on tumor tissue.

  • RNA Extraction: High-quality total RNA is extracted from fresh-frozen tumor tissue.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed.

  • Library Preparation: This involves the removal of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to cDNA, and the ligation of sequencing adapters.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

Data Analysis Workflow: From Reads to Differential Expression

The raw sequencing reads are processed through a bioinformatic pipeline to identify differentially expressed genes.

RNASeq_Analysis cluster_preprocessing Data Pre-processing cluster_alignment Alignment & Quantification cluster_dge Differential Expression Analysis cluster_downstream Downstream Analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome (STAR) trim->align count Read Counting (featureCounts) align->count normalize Normalization count->normalize dge Differential Expression (DESeq2/edgeR) normalize->dge pathway Pathway & GO Enrichment Analysis dge->pathway biological_insights biological_insights pathway->biological_insights Biological Insights Proteomics_Analysis cluster_preprocessing Data Acquisition & Pre-processing cluster_identification Peptide & Protein Identification cluster_quantification Quantification & Statistical Analysis cluster_downstream Downstream Analysis raw_data Raw MS Data peak_picking Peak Picking & Feature Detection raw_data->peak_picking db_search Database Search (e.g., MaxQuant) peak_picking->db_search fdr False Discovery Rate (FDR) Control db_search->fdr quant Protein Quantification (LFQ/TMT) fdr->quant normalization Normalization quant->normalization stats Statistical Analysis normalization->stats pathway Pathway & GO Enrichment Analysis stats->pathway biological_insights biological_insights pathway->biological_insights Biological Insights Metabolomics_Analysis cluster_preprocessing Data Acquisition & Pre-processing cluster_analysis Statistical Analysis cluster_identification Metabolite Identification & Interpretation raw_data Raw GC-MS/LC-MS Data peak_detection Peak Detection & Alignment raw_data->peak_detection normalization Normalization peak_detection->normalization univariate Univariate Analysis (t-test, ANOVA) normalization->univariate multivariate Multivariate Analysis (PCA, PLS-DA) normalization->multivariate metabolite_id Metabolite Identification univariate->metabolite_id multivariate->metabolite_id pathway_analysis Pathway Analysis (MetaboAnalyst) metabolite_id->pathway_analysis biological_insights biological_insights pathway_analysis->biological_insights Biological Insights Ras_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras (inactive) Ras (inactive) GRB2/SOS->Ras (inactive) GDP -> GTP Ras (active) Ras (active) Ras (inactive)->Ras (active) RAF RAF Ras (active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation 1,2-Diethylhydrazine 1,2-Diethylhydrazine DNA Adducts DNA Adducts 1,2-Diethylhydrazine->DNA Adducts Ras Mutation Ras Mutation DNA Adducts->Ras Mutation G>A transition Ras Mutation->Ras (active) Constitutive Activation Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON β-catenin β-catenin Degradation Degradation β-catenin->Degradation Phosphorylation by GSK3β/CK1α in destruction complex (APC, Axin) Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibition β-catenin_stable β-catenin (stabilized) Destruction Complex->β-catenin_stable Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Target Gene Expression (e.g., c-Myc, Cyclin D1) Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Target Gene Expression (e.g., c-Myc, Cyclin D1) Cell Proliferation Cell Proliferation Target Gene Expression (e.g., c-Myc, Cyclin D1)->Cell Proliferation 1,2-Diethylhydrazine 1,2-Diethylhydrazine Mutations in APC or β-catenin Mutations in APC or β-catenin 1,2-Diethylhydrazine->Mutations in APC or β-catenin Mutations in APC or β-catenin->β-catenin_stable Constitutive Stabilization Oxidative_Stress 1,2-Diethylhydrazine 1,2-Diethylhydrazine Metabolic Activation Metabolic Activation 1,2-Diethylhydrazine->Metabolic Activation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Metabolic Activation->Reactive Oxygen Species (ROS) ROS ROS DNA Damage (e.g., 8-oxoguanine) DNA Damage (e.g., 8-oxoguanine) ROS->DNA Damage (e.g., 8-oxoguanine) Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS->Protein Oxidation Mutations Mutations DNA Damage (e.g., 8-oxoguanine)->Mutations Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage Enzyme Inactivation Enzyme Inactivation Protein Oxidation->Enzyme Inactivation Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Cell Membrane Damage->Carcinogenesis Enzyme Inactivation->Carcinogenesis Cellular Antioxidants Cellular Antioxidants Cellular Antioxidants->ROS Neutralization

Validation

Technical Comparison Guide: 1,2-Diethylhydrazine Dihydrochloride as a Carcinogenic Alternative

Executive Summary: The Neurotropic Shift In the landscape of chemical carcinogenesis, 1,2-Diethylhydrazine dihydrochloride (DEH) represents a critical mechanistic divergence from its methylated counterpart, 1,2-Dimethylh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neurotropic Shift

In the landscape of chemical carcinogenesis, 1,2-Diethylhydrazine dihydrochloride (DEH) represents a critical mechanistic divergence from its methylated counterpart, 1,2-Dimethylhydrazine (DMH) . While DMH is the global standard for inducing colorectal adenocarcinoma, DEH is a potent neurocarcinogen and hepatocarcinogen .

This guide objectively compares DEH against DMH and Ethylnitrosourea (ENU), demonstrating its utility as a specific alternative for inducing gliomas, olfactory bulb tumors, and mammary carcinomas in rodent models. The "ethyl" substitution fundamentally alters the compound's pharmacokinetics, allowing it to penetrate the Blood-Brain Barrier (BBB) where the "methyl" analog fails.

Mechanistic Profile: Why "Ethyl" Matters

The critical difference between DEH and DMH lies in their alkylation targets, driven by lipophilicity and metabolic activation pathways.

  • 1,2-Dimethylhydrazine (DMH): Metabolized in the liver to azoxymethane (AOM) and methylazoxymethanol (MAM). The glucuronide conjugate is excreted in bile, hydrolyzed by bacterial

    
    -glucuronidase in the gut, releasing the active carcinogen directly into the colonic mucosa.
    
  • 1,2-Diethylhydrazine (DEH): The ethyl group increases lipophilicity, facilitating transport across the Blood-Brain Barrier (BBB) . It alkylates DNA (specifically the

    
     position of guanine) in the brain, spleen, and thymus, sites where DMH shows negligible activity.
    
Figure 1: Divergent Metabolic Activation Pathways

CarcinogenPathways cluster_DMH 1,2-Dimethylhydrazine (DMH) cluster_DEH 1,2-Diethylhydrazine (DEH) DMH DMH (Systemic) Liver_DMH Liver Metabolism (Oxidation to MAM) DMH->Liver_DMH Metabolism Bile Biliary Excretion (Glucuronide) Liver_DMH->Bile Conjugation Gut Colonic Lumen (Bacterial Activation) Bile->Gut Transport ColonTumor Colon Adenocarcinoma Gut->ColonTumor Induction DEH DEH (Systemic) DEH->Liver_DMH Minor Hepatic Pathway BBB Blood-Brain Barrier (Passive Diffusion) DEH->BBB High Lipophilicity BrainDNA Brain DNA Alkylation (O6-Ethylguanine) BBB->BrainDNA Transport BrainTumor Glioma / Olfactory Tumor BrainDNA->BrainTumor Mutagenesis

Caption: Mechanistic divergence of Hydrazine analogs. DMH (top) relies on gut flora for activation, targeting the colon. DEH (bottom) crosses the BBB, targeting the central nervous system.

Comparative Performance Analysis

Researchers selecting a carcinogen must distinguish between target specificity and induction latency . The table below contrasts DEH with its primary alternatives.

Table 1: Carcinogen Selection Matrix
Feature1,2-Diethylhydrazine (DEH) 1,2-Dimethylhydrazine (DMH) Ethylnitrosourea (ENU)
Primary Target Brain, Olfactory Bulb , LiverColon , RectumBrain , Spinal Cord (PNS)
Secondary Targets Mammary Gland, SpleenKidney (rarely), LiverKidney, Ovary
Mechanism

-ethylation of DNA

-methylation of DNA
Direct alkylation (Pulse)
BBB Penetration High LowVery High
Route Subcutaneous (SC) or TransplacentalSubcutaneous (SC) or OralIV / IP (Single Pulse)
Tumor Latency 20–30 Weeks (Chronic)15–20 Weeks (Chronic)12–24 Weeks (Offspring)
Stability Dihydrochloride salt is hygroscopic but stableUnstable in solution; requires fresh prepHighly unstable (pH sensitive)

Key Insight: If your research requires a chronic exposure model for neurocarcinogenesis (mimicking environmental accumulation) rather than the "single-hit" pulse of ENU, DEH is the superior choice.

Validated Experimental Protocols

Protocol A: Subcutaneous Induction of Neurogenic & Olfactory Tumors

Objective: Induce gliomas and olfactory bulb tumors in adult rats.

Reagents:

  • 1,2-Diethylhydrazine dihydrochloride (CAS: 7699-31-2)

  • Sterile 0.9% Saline

  • 0.1 M NaOH (for pH adjustment)

Workflow:

  • Preparation: Dissolve DEH dihydrochloride in sterile saline.

    • Note: The dihydrochloride salt is acidic. Neutralize to pH 7.0–7.4 using 0.1 M NaOH immediately before injection to prevent injection site necrosis.

  • Dosage: Administer 10–20 mg/kg body weight .

  • Frequency: Weekly subcutaneous (SC) injections.

  • Duration: 20 weeks.

  • Observation: Monitor animals for neurological signs (circling, ataxia, weight loss) starting at week 20.

  • Endpoint: Sacrifice moribund animals or at week 30–40.

Expected Outcome:

  • High incidence of tumors in the olfactory bulbs and frontal lobes .

  • Secondary incidence of mammary tumors in female rats.

Protocol B: Transplacental Carcinogenesis

Objective: Induce neurogenic tumors in offspring (similar to ENU model).

  • Timed Mating: Establish Day 0 of pregnancy (sperm positive).

  • Administration: Single IV or IP injection on Gestation Day 17 or 21 .

  • Dosage: 50–75 mg/kg body weight (High dose required for single pulse).

  • Offspring: Monitor pups post-weaning. Tumors typically develop within 3–6 months.

Safety & Handling (Dihydrochloride Specifics)

The dihydrochloride salt form offers significant stability advantages over the free base, but specific precautions are required.

  • Hygroscopicity: DEH dihydrochloride is extremely hygroscopic. Store in a desiccator at -20°C. Weighing must be done rapidly or in an inert atmosphere to ensure accurate dosing.

  • Stability: In solution, DEH is sensitive to oxidation. Prepare fresh solutions for every injection. Do not store dissolved aliquots.

  • Deactivation: Spills should be neutralized with a 5% Sodium Hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Select Tumor Model Target Target Organ? Start->Target Colon Colon / Rectum Target->Colon GI Tract Brain Brain / Nervous System Target->Brain CNS DMH_Path Use 1,2-Dimethylhydrazine (DMH) Colon->DMH_Path Neuro_Choice Exposure Type? Brain->Neuro_Choice Single Single 'Pulse' (Developmental) Neuro_Choice->Single Chronic Chronic Accumulation (Adult) Neuro_Choice->Chronic ENU_Path Use Ethylnitrosourea (ENU) (Gold Standard) Single->ENU_Path DEH_Path Use 1,2-Diethylhydrazine (DEH) (Alternative) Chronic->DEH_Path

Caption: Decision tree for selecting the appropriate alkylating carcinogen based on target organ and exposure duration.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link

  • Pozharisski, K. M., et al. (1975). "The mechanism of carcinogenic action of 1,2-dimethylhydrazine (SDMH) in rats." International Journal of Cancer, 15(4), 673-683. (Demonstrates DEH targeting brain/spleen vs DMH targeting colon). Link

  • Druckrey, H. (1973). "Specific Carcinogenic and Teratogenic Effects of 'Indirect' Alkylating Methyl and Ethyl Compounds, and Their Dependency on Stages of Ontogenic Developments." Xenobiotica, 3(5), 271-303. Link

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services. Link

  • Weisburger, J. H. (1971). "Colon Carcinogens: Their Metabolism and Mode of Action." Cancer, 28(1), 60-70. Link

Comparative

A Comparative Guide to Hydrazine-Induced Carcinogenesis: 1,2-Diethylhydrazine vs. 1,2-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two closely related alkylating agents, 1,2-Diethylhydrazine (DEH) and 1,2-Dimethylhydrazine (DMH), in the cont...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two closely related alkylating agents, 1,2-Diethylhydrazine (DEH) and 1,2-Dimethylhydrazine (DMH), in the context of chemically induced carcinogenesis in preclinical research. While both are potent carcinogens, their organ-specific effects, dose-response relationships, and underlying mechanisms of action differ significantly. Understanding these distinctions is paramount for selecting the appropriate model for targeted cancer research.

Introduction: The Dichotomy of Hydrazine Carcinogens

1,2-Dimethylhydrazine (DMH) is a well-established and widely utilized procarcinogen for inducing colorectal cancer in rodent models.[1][2] Its robust and specific action on the colon has made it an invaluable tool for studying the pathogenesis of colorectal cancer and for evaluating the efficacy of novel therapeutic interventions.[3] In contrast, 1,2-Diethylhydrazine (DEH) presents a different carcinogenic profile, primarily targeting the brain, olfactory bulbs, mammary glands, and liver, while notably not inducing intestinal tumors.[4][5] This guide will dissect these differences, providing researchers with the necessary data to make informed decisions for their study designs.

Dose-Response Relationship: Latency and Multiplicity

The dosage of the carcinogen directly influences the time to tumor onset (latency) and the number of tumors that develop (multiplicity). A clear dose-response relationship has been established for DMH in inducing colon tumors.[6]

1,2-Dimethylhydrazine (DMH): A Profile in Colon Carcinogenesis

Subcutaneous administration of DMH at doses ranging from 15 to 20 mg/kg body weight is a common protocol for inducing colon tumors in rodents.[1][7] Higher doses of DMH generally lead to a shorter latency period and an increased tumor yield.[6] Continuous administration of DMH in drinking water has also been shown to induce a dose-dependent increase in vascular tumors.[8]

Dosage (mg/kg b.w.) Route of Administration Frequency Typical Latency Tumor Multiplicity Primary Target Organ Reference
20SubcutaneousWeekly for 24 weeks23-33 weeksHighColon[7]
15SubcutaneousWeekly14-16 weeksHighColon[9]
8Subcutaneous15 weekly injections42-43 weeksVaries by strainColon, Kidney[10]
20Subcutaneous6 weekly injections45 weeks~2.3 tumors/animalColon[10]
1,2-Diethylhydrazine (DEH): A Different Spectrum of Carcinogenicity

Data on the specific dose-response of DEH in relation to tumor latency and multiplicity in its target organs (brain, liver, mammary glands) is less abundant in the readily available literature compared to DMH. However, it is established that DEH does induce tumors in these tissues, and its carcinogenic potency is sufficient for its classification as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[5]

Comparative Analysis with Alternative Carcinogens

The choice of a chemical carcinogen depends on the research question and the desired tumor model. Besides DMH and DEH, other agents are commonly used.

Carcinogen Primary Target Organ(s) Mechanism of Action Key Advantages Key Disadvantages
1,2-Dimethylhydrazine (DMH) Colon, Small Intestine, Vascular Tissue[11]DNA alkylating agent[1][12]High specificity for colon cancer induction; well-characterized model.[3]Requires metabolic activation in the liver.[12]
1,2-Diethylhydrazine (DEH) Brain, Olfactory Bulbs, Mammary Glands, Liver[5]Likely DNA alkylation, but less specific to the colon.[4]Useful for studying carcinogenesis in non-colonic tissues.Not suitable for colon cancer models.[4]
Azoxymethane (AOM) ColonMetabolite of DMH, direct-acting carcinogen.[13][14]More potent and stable than DMH.[13][14]Similar mechanism to DMH.
Dextran Sodium Sulfate (DSS) ColonInduces colitis, leading to inflammation-associated cancer.[15]Models colitis-associated colorectal cancer.The inflammatory component may confound some studies.
3,2'-Dimethyl-4-aminobiphenyl (DMAB) Intestines, Mammary Glands, BladderAromatic amine, forms DNA adducts.[16]Historical model for intestinal cancer.Low specificity, requires multiple injections.[16]
Heterocyclic Amines (e.g., PhIP, IQ) Colon, other organsFormed during cooking of meat and fish.[16]Relevant to diet-induced carcinogenesis.Low tumor incidence with short-term exposure.[16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized and should be adapted based on institutional guidelines and specific experimental goals.

Induction of Colon Tumors with 1,2-Dimethylhydrazine Dihydrochloride

This protocol outlines the subcutaneous administration of DMH to induce colon tumors in mice.

Materials:

  • 1,2-Dimethylhydrazine dihydrochloride (DMH)

  • Sterile 0.9% saline solution, buffered to pH 6.5 with NaOH

  • 8-week-old mice (strain selection can influence tumor development)[9]

  • Insulin syringes with 28-gauge needles[9]

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of DMH Solution: In a chemical fume hood, dissolve DMH in sterile saline to a final concentration of 3.7 mg/mL.[9] Adjust the pH to 6.5.[9] Prepare this solution fresh before each injection.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • The standard dose is typically 15-20 µg of DMH per gram of body weight.[7][9] For a 25g mouse at a 15 µg/g dose, this would be 375 µg, which corresponds to 101 µL of a 3.7 mg/mL solution.

  • Subcutaneous Injection:

    • Restrain the mouse securely.

    • Lift the skin between the shoulder blades to form a "tent."[17]

    • Insert the needle at the base of the tent, parallel to the body.[17]

    • Aspirate briefly to ensure the needle is not in a blood vessel.[17]

    • Inject the calculated volume of the DMH solution.[17]

    • Withdraw the needle and return the mouse to its cage.

  • Injection Schedule: Administer injections once weekly for a predetermined number of weeks (e.g., 6 to 24 weeks).[7][10]

  • Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, rectal bleeding, or abdominal distension.

  • Termination and Tissue Collection: Euthanize the animals at the study endpoint (e.g., 30-45 weeks post-initiation).[7][10] Collect the colon and other relevant tissues for histopathological analysis.

Experimental Workflow for DMH-Induced Colon Carcinogenesis

G cluster_prep Preparation cluster_injection Induction Phase cluster_monitoring Observation Phase cluster_analysis Analysis prep_dmh Prepare DMH Solution (3.7 mg/mL, pH 6.5) inject Subcutaneous Injection (15-20 mg/kg/week) prep_dmh->inject weigh_mice Weigh Mice weigh_mice->inject repeat_injection Repeat Weekly (6-24 weeks) inject->repeat_injection Weekly monitor Monitor Animal Health and Tumor Development repeat_injection->monitor euthanize Euthanize at Endpoint (e.g., 30-45 weeks) monitor->euthanize Study Endpoint collect_tissue Collect Colon and Other Tissues euthanize->collect_tissue histology Histopathological Analysis collect_tissue->histology

Caption: Workflow for DMH-induced colon cancer model.

Mechanism of Action: A Tale of Two Pathways

The carcinogenic effects of both DMH and DEH are rooted in their ability to act as alkylating agents, leading to DNA damage. However, their metabolic activation and subsequent organotropism differ significantly.

1,2-Dimethylhydrazine (DMH): The Path to Colon Cancer

DMH is a procarcinogen that requires metabolic activation, primarily in the liver.[3][12] It is oxidized to azoxymethane (AOM) and then hydroxylated to methylazoxymethanol (MAM).[14] MAM is a reactive metabolite that can be transported to the colon, where it is further broken down to a highly reactive methyldiazonium ion. This ion methylates DNA and other macromolecules, leading to mutations in key cancer-related genes and initiating the process of carcinogenesis.[2]

Simplified Signaling Pathway for DMH Carcinogenesis

G DMH 1,2-Dimethylhydrazine (DMH) (Procarcinogen) AOM Azoxymethane (AOM) DMH->AOM Liver Oxidation MAM Methylazoxymethanol (MAM) AOM->MAM Hydroxylation Diazonium Methyldiazonium Ion (Ultimate Carcinogen) MAM->Diazonium Metabolic Breakdown in Colon DNA_Damage DNA Methylation (Adduct Formation) Diazonium->DNA_Damage Tumor Colon Tumor Initiation DNA_Damage->Tumor

Caption: Metabolic activation of DMH to induce colon cancer.

1,2-Diethylhydrazine (DEH): An Alternative Route of Carcinogenesis

While the precise metabolic pathway of DEH is not as extensively characterized as that of DMH, it is understood to also undergo metabolic activation to form reactive ethylating agents. The resulting DNA ethylation in specific tissues like the brain and liver is thought to be the initiating event in its carcinogenic process. The reason for its lack of carcinogenicity in the colon is likely due to differences in its metabolic activation, transport, or the susceptibility of colonic cells to ethylation-induced damage compared to methylation.[4]

Conclusion: Selecting the Right Tool for the Job

The choice between 1,2-Diethylhydrazine and 1,2-Dimethylhydrazine as a chemical carcinogen is not one of superiority, but of specificity. For researchers focused on colorectal cancer, DMH remains the gold standard, offering a reliable and well-documented model. In contrast, DEH provides a valuable, albeit less characterized, tool for investigating carcinogenesis in other organ systems. A thorough understanding of their distinct properties is essential for the design of robust and relevant preclinical cancer studies.

References

  • The mechanism of carcinogenic action of 1,2-dimethylhydrazine (SDMH) in rats. PubMed.
  • Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review. PMC.
  • 1,2-Dimethylhydrazine (IARC Summary & Evaluation, Volume 71, 1999). INCHEM.
  • 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
  • 1,2-Diethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
  • The carcinogenicity of 1,2-Dimethylhydrazine Dihydrochloride. ChemicalBook.
  • Biochemical and Molecular Aspects of 1,2-dimethylhydrazine (DMH)-induced Colon Carcinogenesis: A Review. PubMed.
  • N,N'-Dimethylhydrazine dihydrochloride (1,2-Dimethylhydrazine dihydrochloride) | Tumor Inducer. MedchemExpress.com.
  • A Carcinogenicity Dose Response Study by Continuous Administration of 1,2-dimethylhydrazine Dihydrochloride in Mice. PubMed.
  • Beyond Rodents: Alternative Animal Models in Colorectal Cancer Research. MDPI.
  • Chemoprevention of 1,2 Dimethyl Hydrazine-Induced Colon Tumor in Albino Rat by Meloxicam and its Correlation with Immunoassay of Serum CEA. Journal of Cancer Science & Therapy.
  • Chemically Induced Colitis-Associated Cancer Models in Rodents for Pharmacological Modulation: A Systematic Review. PMC - PubMed Central.
  • Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis. PubMed.
  • Tumorigenesis Studies with 1,2-Dimethylhydrazine Dihydrochloride, Hydrazine Sulfate, and Isonicotinic Acid in Golden Hamsters. Cancer Research - AACR Journals.
  • Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine. ResearchGate.
  • Experimental Murine Models for Colorectal Cancer Research. PMC.
  • Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. MDPI.
  • ANIMAL MODELS FOR COLORECTAL CANCER Review Article. SciELO.
  • Administration and injection of substances in mice. Direction des services vétérinaires.

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